molecular formula C7H10O2S B14545731 3,4,5,6-Tetrahydro-2lambda~6~-cyclopenta[c]thiophene-2,2(1H)-dione CAS No. 62157-97-5

3,4,5,6-Tetrahydro-2lambda~6~-cyclopenta[c]thiophene-2,2(1H)-dione

Cat. No.: B14545731
CAS No.: 62157-97-5
M. Wt: 158.22 g/mol
InChI Key: HEBSVRMSCZWKPJ-UHFFFAOYSA-N
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Description

3,4,5,6-Tetrahydro-1H-cyclopenta[c]thiophene 2,2-dioxide is a heterocyclic compound containing a sulfur atom within a five-membered ring. This compound is part of the thiophene family, which is known for its diverse applications in various fields, including medicinal chemistry, materials science, and organic electronics .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5,6-Tetrahydro-1H-cyclopenta[c]thiophene 2,2-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of thioglycolic acid derivatives with α,β-unsaturated carbonyl compounds under basic conditions . The reaction proceeds through a series of steps, including nucleophilic addition and cyclization, to form the desired thiophene ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: 3,4,5,6-Tetrahydro-1H-cyclopenta[c]thiophene 2,2-dioxide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3,4,5,6-Tetrahydro-1H-cyclopenta[c]thiophene 2,2-dioxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4,5,6-Tetrahydro-1H-cyclopenta[c]thiophene 2,2-dioxide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Uniqueness: 3,4,5,6-Tetrahydro-1H-cyclopenta[c]thiophene 2,2-dioxide is unique due to the presence of the tetrahydrocyclopenta ring fused with the thiophene ring, which imparts distinct chemical and physical properties.

Properties

CAS No.

62157-97-5

Molecular Formula

C7H10O2S

Molecular Weight

158.22 g/mol

IUPAC Name

3,4,5,6-tetrahydro-1H-cyclopenta[c]thiophene 2,2-dioxide

InChI

InChI=1S/C7H10O2S/c8-10(9)4-6-2-1-3-7(6)5-10/h1-5H2

InChI Key

HEBSVRMSCZWKPJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)CS(=O)(=O)C2

Origin of Product

United States

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